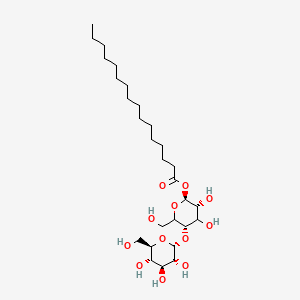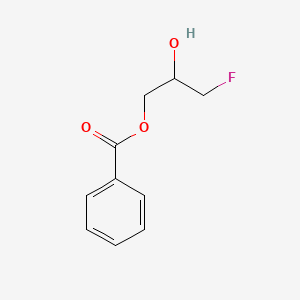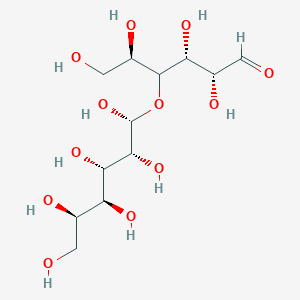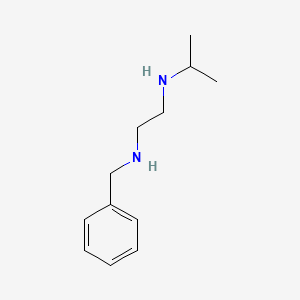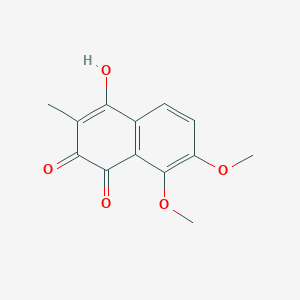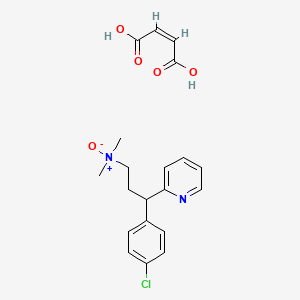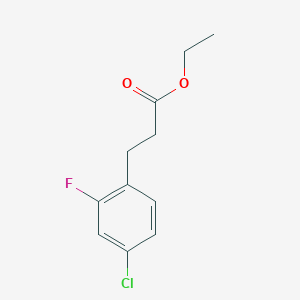
Ethyl 3-(4-chloro-2-fluorophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-chloro-2-fluorophenyl)propanoate is an organic compound with the molecular formula C11H12ClFO2 It is an ester derivative, characterized by the presence of a chloro and fluoro substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chloro-2-fluorophenyl)propanoate typically involves the esterification of 3-(4-chloro-2-fluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 3-(4-chloro-2-fluorophenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters to alcohols.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products such as 3-(4-methoxy-2-fluorophenyl)propanoate can be formed.
Hydrolysis: The major products are 3-(4-chloro-2-fluorophenyl)propanoic acid and ethanol.
Reduction: The major product is 3-(4-chloro-2-fluorophenyl)propanol.
科学的研究の応用
Ethyl 3-(4-chloro-2-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 3-(4-chloro-2-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with enzymes and receptors in biological systems.
類似化合物との比較
Similar Compounds
- Ethyl 3-(4-fluorophenyl)propanoate
- Ethyl 3-(4-chlorophenyl)propanoate
- Ethyl 3-(2-chloro-4-fluorophenyl)propanoate
Uniqueness
Ethyl 3-(4-chloro-2-fluorophenyl)propanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring
特性
CAS番号 |
377083-98-2 |
|---|---|
分子式 |
C11H12ClFO2 |
分子量 |
230.66 g/mol |
IUPAC名 |
ethyl 3-(4-chloro-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H12ClFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3,5,7H,2,4,6H2,1H3 |
InChIキー |
FREXNMLSVAPYAA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


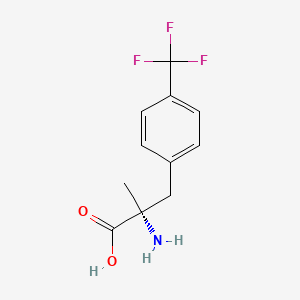
![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)

![benzyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B15289844.png)
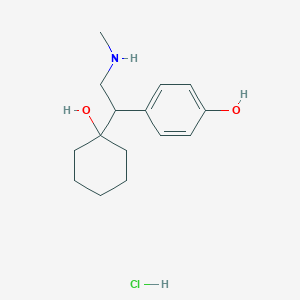
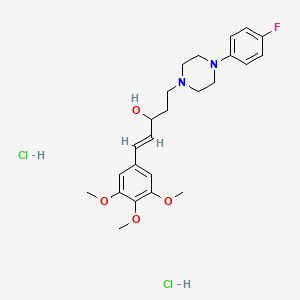
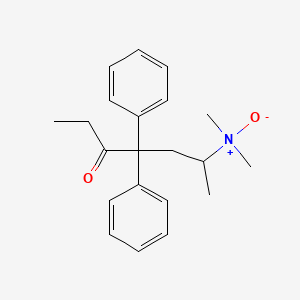
![5-(hydroxymethyl)-2-methyl-4-{(E)-[(4-methylphenyl)imino]methyl}pyridin-3-ol](/img/structure/B15289862.png)
